molecular formula C17H18N2O4 B11693704 ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11693704
M. Wt: 314.34 g/mol
InChI Key: CLRQYEJLDPFVJT-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (molecular formula: C₁₇H₁₈N₂O₄, molecular weight: 314.34) is a 4H-pyran derivative characterized by an ortho-methoxy-substituted phenyl ring at the 4-position, a cyano group at C5, and an ethyl ester moiety at C2. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H18N2O4/c1-4-22-17(20)14-10(2)23-16(19)12(9-18)15(14)11-7-5-6-8-13(11)21-3/h5-8,15H,4,19H2,1-3H3

InChI Key

CLRQYEJLDPFVJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OC)C#N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method involves the reaction of aldehydes, amines, malononitrile, and dimethyl acetylenedicarboxylate in the presence of a catalyst such as meglumine in an aqueous ethanol solution . This one-pot synthesis is efficient and environmentally friendly, offering high yields and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of reusable catalysts and non-toxic solvents, are likely to be employed to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. These interactions can lead to various biological responses, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Spectroscopic Properties

Key differences in NMR and crystallographic data highlight substituent effects:

  • 4-Hydroxyphenyl Analog : ¹H-NMR shows a deshielded hydroxyl proton at δ 9.09 ppm, while the 4-fluorophenyl analog exhibits aromatic protons at δ 7.12–7.43 ppm .
  • Crystallography: The pyran ring in analogs like ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate is nearly planar (r.m.s. deviation: 0.059 Å), stabilized by N–H⋯O/N hydrogen bonds . The ortho-methoxy group in the target compound may introduce torsional strain, altering packing efficiency.
Corrosion Inhibition

The phenyl-substituted analog (ethyl 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylate) acts as a mixed-type inhibitor for low-carbon steel in HCl, with efficiency increasing with concentration. Adsorption follows the Langmuir isotherm, suggesting monolayer formation . Electron-donating groups (e.g., methoxy) may enhance adsorption via increased electron density.

Pharmaceutical Intermediates

The 3-fluorophenyl derivative is marketed as a high-purity API (pharma grade, >99%) for medicinal chemistry applications .

Biological Activity

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with a molecular weight of approximately 314.34 g/mol. The compound features several functional groups, including an amino group, a cyano group, and a methoxyphenyl substituent, which contribute to its biological activity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors that modulate critical biological pathways .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
NCI-H4600.36Inhibition of cell proliferation
HCT-1160.58Induction of apoptosis
MDA-MB-4350.24Targeting specific signaling pathways

These findings highlight the compound's potential as a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have indicated that it may be effective against various bacterial and fungal strains, suggesting its utility in treating infections .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its potency and selectivity against different biological targets.

Table 3: SAR of Related Compounds

Compound NameKey FeaturesBiological Activity
Mthis compoundSimilar pyran structure; different substituentsModerate cytotoxicity
Ethyl 6-amino-5-cyano-4-(p-tolyl)-2-methyl-4H-pyran-3-carboxylateVariations in side chainsPotential antimicrobial
Tert-butyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylateSubstituted with tert-butylDifferent biological activities

Case Studies

Recent studies have focused on the synthesis and evaluation of ethyl 6-amino-5-cyano derivatives, revealing their potential as multifunctional agents. For instance, a study published in the Bull. Chem. Soc. Ethiop. highlighted the cytotoxic effects of various pyran derivatives, including ethyl 6-amino compounds, against multiple cancer cell lines .

Another notable study demonstrated that the presence of electron-withdrawing groups such as cyano and carboxylic acid moieties significantly enhanced the anticancer activity of related compounds . This underscores the importance of chemical modifications in enhancing therapeutic efficacy.

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